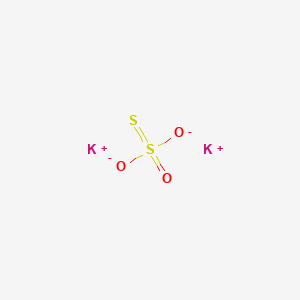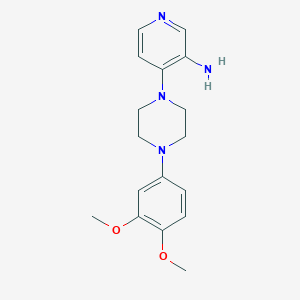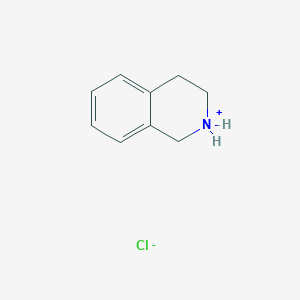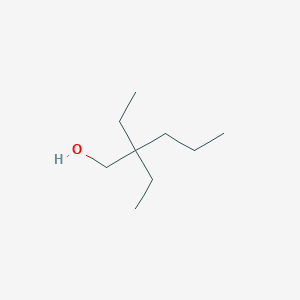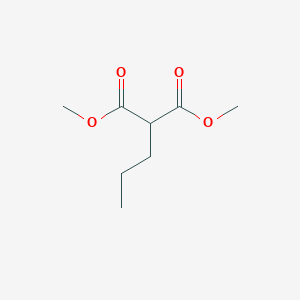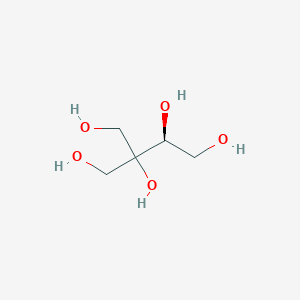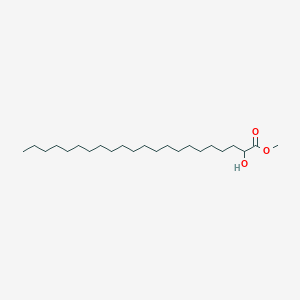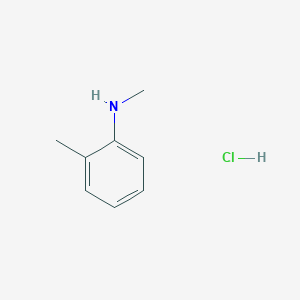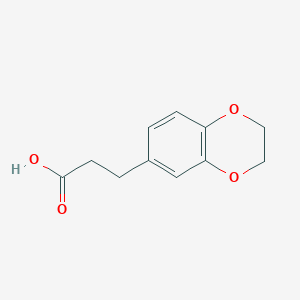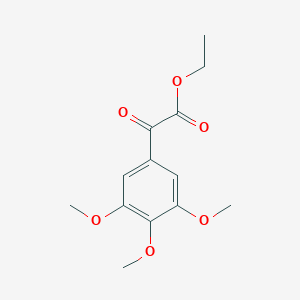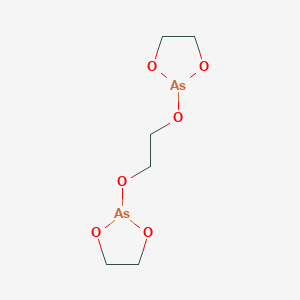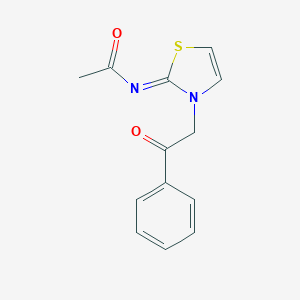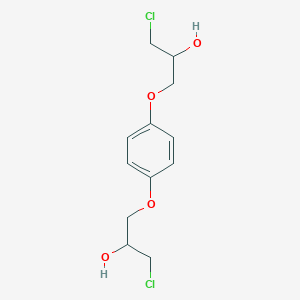
1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol), commonly known as PCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PCP is a white crystalline powder that is soluble in water and organic solvents. It is widely used as a chiral auxiliary in the synthesis of various organic compounds due to its unique structure and properties.
作用機序
The mechanism of action of PCP is not well understood, but it is believed to act as a Lewis acid catalyst in many reactions. PCP has a unique structure that allows it to form hydrogen bonds with other molecules, which can enhance the reactivity and selectivity of certain reactions.
生化学的および生理学的効果
PCP has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be non-toxic and safe for use in laboratory experiments. However, as with any chemical compound, proper safety precautions should be taken when handling PCP.
実験室実験の利点と制限
One of the main advantages of using PCP in laboratory experiments is its high efficiency as a chiral auxiliary. It has also been shown to be effective in promoting a wide range of reactions, making it a versatile tool for organic synthesis. However, PCP is relatively expensive and may not be suitable for large-scale reactions. Additionally, its use in certain reactions may require specific conditions or reagents, which can limit its applicability.
将来の方向性
There are many potential future directions for research involving PCP. One area of interest is the development of new synthetic methods using PCP as a catalyst or chiral auxiliary. Another area of research is the investigation of PCP's potential as a drug candidate or therapeutic agent. Finally, further studies are needed to fully understand the mechanism of action and potential risks associated with the use of PCP in laboratory experiments.
合成法
The synthesis of PCP involves the reaction of p-phenylenediamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield PCP. This method is relatively simple and efficient, making PCP readily available for use in scientific research.
科学的研究の応用
PCP has been used in a wide range of scientific research applications, including organic synthesis, asymmetric catalysis, and drug discovery. As a chiral auxiliary, PCP has been shown to be highly effective in promoting enantioselective reactions. It has also been used as a building block for the synthesis of various natural products and pharmaceuticals.
特性
CAS番号 |
15129-28-9 |
|---|---|
製品名 |
1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol) |
分子式 |
C12H16Cl2O4 |
分子量 |
295.16 g/mol |
IUPAC名 |
1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H16Cl2O4/c13-5-9(15)7-17-11-1-2-12(4-3-11)18-8-10(16)6-14/h1-4,9-10,15-16H,5-8H2 |
InChIキー |
CVJPKXAKDGRMIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O |
正規SMILES |
C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)
